molecular formula C23H46O3S2 B14241690 4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane CAS No. 188956-23-2

4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane

Cat. No.: B14241690
CAS No.: 188956-23-2
M. Wt: 434.7 g/mol
InChI Key: YEMOXJHOQKXHJC-UHFFFAOYSA-N
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Description

4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane is a chemical compound with the molecular formula C16H32O3S2 It is known for its unique structure, which includes a dodecyl chain and a trioxa-dithiacyclohexadecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane typically involves the reaction of dodecyl alcohol with specific reagents to form the desired ring structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the trioxa-dithiacyclohexadecane ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include purification steps to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different thiol derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems.

    Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with biological membranes and proteins, potentially disrupting their function. This interaction can lead to various biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane include:

  • This compound analogs with different alkyl chain lengths.
  • Compounds with similar ring structures but different functional groups.

Uniqueness

What sets this compound apart from similar compounds is its specific combination of a dodecyl chain and a trioxa-dithiacyclohexadecane ring

Properties

CAS No.

188956-23-2

Molecular Formula

C23H46O3S2

Molecular Weight

434.7 g/mol

IUPAC Name

4-dodecyl-1,9,12-trioxa-2,6-dithiacyclohexadecane

InChI

InChI=1S/C23H46O3S2/c1-2-3-4-5-6-7-8-9-10-11-14-23-21-27-20-19-25-18-17-24-15-12-13-16-26-28-22-23/h23H,2-22H2,1H3

InChI Key

YEMOXJHOQKXHJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1CSCCOCCOCCCCOSC1

Origin of Product

United States

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